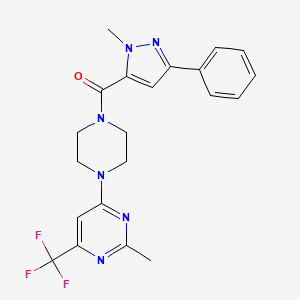

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Beschreibung

The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone features a pyrazole core substituted with a methyl group (1-position) and a phenyl group (3-position). This pyrazole is connected via a methanone linker to a piperazine ring, which is further substituted at the 4-position with a pyrimidine moiety bearing a methyl group (2-position) and a trifluoromethyl (CF₃) group (6-position) (Figure 1). The CF₃ group is notable for its electron-withdrawing properties, which often enhance metabolic stability and binding affinity in medicinal chemistry contexts.

Eigenschaften

IUPAC Name |

(2-methyl-5-phenylpyrazol-3-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N6O/c1-14-25-18(21(22,23)24)13-19(26-14)29-8-10-30(11-9-29)20(31)17-12-16(27-28(17)2)15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMMSSOYOFVYDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The compound, also known as “2-methyl-4-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine”, primarily targets the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4). These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction.

Mode of Action

This compound acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the amplification of the signals mediated by these cyclic nucleotides, leading to various cellular responses.

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. One of the key pathways is the cyclic AMP (cAMP) pathway. Increased cAMP levels can lead to the activation of protein kinase A (PKA), which can phosphorylate various target proteins, leading to changes in cell function.

Pharmacokinetics

As an inhaled product, it is delivered directly to the lungs, which may enhance its bioavailability and reduce systemic side effects.

Result of Action

The compound’s action results in both bronchodilator and non-steroidal anti-inflammatory effects. This dual action can be particularly beneficial in conditions like chronic obstructive pulmonary disease (COPD), where inflammation and bronchoconstriction play key roles.

Biologische Aktivität

The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrazole ring connected to a piperazine moiety, which is further substituted with a trifluoromethyl pyrimidine. The structural formula can be represented as follows:

This structure is significant because it combines different pharmacophores that may contribute to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Pyrazoles, including the compound , have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated effectiveness in inhibiting tumor growth by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study published in Pharmaceutical Research evaluated the cytotoxicity of pyrazole derivatives against human cancer cell lines. The results indicated that certain derivatives could inhibit cell proliferation significantly, suggesting a promising avenue for cancer therapy .

Antimicrobial Activity

Pyrazole derivatives are also known for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular processes.

Research Findings:

An investigation into substituted pyrazoles revealed their effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial DNA synthesis or protein synthesis pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism or bacterial growth.

- Receptor Interaction: Pyrazoles have been shown to bind to various receptors, including estrogen receptors, which can modulate cellular signaling pathways.

- Oxidative Stress Induction: Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Data Table: Summary of Biological Activities

Future Directions

The exploration of this compound's biological activity is still in its infancy. Future research should focus on:

- In Vivo Studies: To validate the efficacy observed in vitro.

- Mechanistic Studies: To elucidate the specific pathways affected by this compound.

- Structure-Activity Relationship (SAR) Analysis: To optimize the compound for enhanced potency and selectivity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and pyrimidine exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells, suggesting that this compound may also possess similar activities .

Antimicrobial Properties

The synthesis of novel heterocyclic compounds containing pyrazole and piperazine moieties has been linked to enhanced antimicrobial activity. The compound's structural components may contribute to its ability to disrupt microbial cell function, making it a candidate for developing new antimicrobial agents .

Biological Research

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. These studies help predict the binding affinity and mode of action at the molecular level, which is crucial for drug design . The presence of trifluoromethyl groups is known to enhance metabolic stability and bioavailability, making the compound a subject of interest for further pharmacological studies.

Neuropharmacological Applications

Compounds containing piperazine rings are often investigated for their neuropharmacological effects. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially leading to applications in treating neurological disorders .

Material Science

Synthesis of Functional Materials

The incorporation of pyrazole and pyrimidine units into polymer matrices has been explored for creating functional materials with specific properties, such as enhanced thermal stability and electrical conductivity. The unique electronic properties of the trifluoromethyl group can impart desirable characteristics to these materials, making them suitable for applications in electronics and optoelectronics .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Anticancer activity; potential as antimicrobial agents. |

| Biological Research | Molecular docking studies; neuropharmacological applications. |

| Material Science | Synthesis of functional materials; enhancement of thermal stability and electrical properties. |

Case Studies

- Anticancer Activity Study : A series of pyrazole derivatives were tested against breast cancer cell lines. Results indicated that compounds with similar substituents to the target compound inhibited cell growth by over 70% at micromolar concentrations .

- Molecular Docking Analysis : A docking study revealed that the compound binds effectively to protein targets associated with cancer progression, suggesting a potential mechanism for its anticancer effects .

- Material Development : Research into polymer composites incorporating this compound showed improved mechanical strength and thermal resistance compared to traditional materials, highlighting its utility in advanced material applications .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Structural Features and Substituent Analysis

The target compound shares structural motifs with several classes of bioactive molecules:

Piperazine-Linked Heterocycles

Piperazine derivatives are common in drug design due to their versatility in modulating solubility, bioavailability, and target engagement. Key analogs include:

- 1-{6-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpyridin-3-yl}ethan-1-one (): This compound replaces the pyrimidine group with a pyridine ring and substitutes the CF₃ group with a fluorine atom.

- Ethanone-linked tetrazole-thiol derivatives (): These compounds feature a sulfonyl-piperazine group instead of the pyrimidine substituent. The sulfonyl group enhances polarity, which could improve aqueous solubility but reduce membrane permeability compared to the target compound’s pyrimidine-CF₃ motif .

Pyrazole-Based Compounds

Pyrazole rings are prevalent in kinase inhibitors and anti-inflammatory agents. For example:

Electronic and Steric Effects

- Trifluoromethyl (CF₃) vs. In contrast, CH₃ groups (e.g., in compounds) offer steric bulk without significant electronic effects .

- Piperazine Flexibility vs. Rigid Linkers: The piperazine moiety allows rotational freedom, which may improve binding to conformationally dynamic targets. Sulfonyl-piperazine analogs () introduce rigidity, which could enhance specificity but limit adaptability .

Pharmacokinetic and Toxicity Considerations

Comparative Data Table

Research Implications and Gaps

- Target Engagement: Molecular docking studies are needed to compare the target compound’s binding affinity with analogs like those in .

- Synthetic Feasibility: The CF₃ group may complicate synthesis compared to fluorine or methyl analogs, requiring specialized fluorination techniques.

- Biological Testing: No direct activity data exists for the target compound; in vitro assays against cancer cell lines (e.g., ’s antiproliferative models) could validate hypotheses .

Q & A

Q. Table 1: Synthetic Methods for Analogous Compounds

| Method | Yield | Key Step | Reference |

|---|---|---|---|

| Hydrazine condensation | 45% | Reflux in ethanol/acetic acid | |

| Suzuki-Miyaura coupling | 60-70% | Palladium-catalyzed coupling | |

| Retro-synthetic analysis | N/A | Modular assembly of fragments |

[Basic] Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- X-ray crystallography resolves dihedral angles between aromatic rings (e.g., 16.83°–51.68° for pyrazole derivatives ).

- NMR spectroscopy (¹H/¹³C/¹⁹F) identifies substituent positions and confirms trifluoromethyl integration .

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- IR spectroscopy detects carbonyl (C=O) and C-F stretches (1100–1200 cm⁻¹) .

Q. Table 2: Structural Characterization Techniques

| Technique | Application | Example from Evidence |

|---|---|---|

| X-ray crystallography | Dihedral angle measurement | |

| ¹⁹F NMR | Trifluoromethyl group confirmation | |

| HRMS | Molecular formula validation |

[Advanced] How can researchers resolve contradictions in reported biological activity data across in vitro models?

Methodological Answer:

- Standardize assay conditions : Use identical cell lines (e.g., HEK293 vs. HeLa) and control for variables like serum concentration .

- Dose-response curves : Compare EC₅₀ values across studies to identify potency discrepancies .

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .

- Statistical meta-analysis : Pool data from multiple studies to identify outliers or confounding factors .

[Advanced] What computational approaches model this compound’s interaction with enzymatic targets?

Methodological Answer:

- Molecular docking (AutoDock/Vina) predicts binding poses in active sites (e.g., piperazine linker interactions with ATP-binding pockets) .

- Molecular dynamics (MD) simulations (GROMACS/AMBER) assess stability of ligand-receptor complexes over time .

- QSAR models correlate substituent effects (e.g., trifluoromethyl’s electron-withdrawing nature) with activity .

Q. Table 3: Computational Workflow

| Step | Tool/Software | Output Metrics |

|---|---|---|

| Docking | AutoDock Vina | Binding energy (ΔG) |

| MD Simulation | GROMACS | RMSD/RMSF plots |

| QSAR Analysis | MOE/Dragon | Descriptor coefficients |

[Basic] What are recommended storage conditions and stability parameters?

Methodological Answer:

- Storage : -20°C in desiccated, amber vials to prevent hydrolysis/photo-degradation .

- Stability testing : Monitor via HPLC every 3–6 months; degradation >5% warrants reformulation .

- Lyophilization : Enhances shelf life for hygroscopic analogs .

[Advanced] How does the trifluoromethyl group influence pharmacokinetic properties?

Methodological Answer:

- Lipophilicity : Trifluoromethyl increases logP, enhancing membrane permeability but reducing solubility .

- Metabolic stability : Resists cytochrome P450 oxidation, prolonging half-life (validate via liver microsome assays) .

- In vitro models : Caco-2 cells for permeability; hepatocyte assays for clearance rates .

[Advanced] What strategies optimize piperazine linker stability during analog synthesis?

Methodological Answer:

- Protecting groups : Use Boc or Fmoc to prevent piperazine degradation during coupling .

- Mild reaction conditions : Avoid strong acids/bases; employ Pd-catalyzed cross-couplings at <80°C .

- Real-time monitoring : TLC or LC-MS to detect linker cleavage .

[Basic] What in vivo models are appropriate for preliminary toxicity screening?

Methodological Answer:

- Zebrafish embryos : High-throughput screening for developmental toxicity .

- Rodent models : Acute toxicity (LD₅₀) and histopathological analysis after 14-day exposure .

- Dose escalation : Start at 10 mg/kg, monitor organ weight changes and serum biomarkers .

[Advanced] How can environmental fate studies inform ecological risk assessment?

Methodological Answer:

- Biodegradation assays : Use OECD 301F to measure half-life in soil/water .

- Trophic transfer studies : Quantify bioaccumulation in Daphnia magna or earthworms .

- QSPR models : Predict environmental persistence based on logKow and pKa .

[Advanced] What mechanistic insights explain contradictory cytotoxicity data in cancer vs. normal cells?

Methodological Answer:

- Transcriptomic profiling : Compare gene expression in cancer (e.g., p53 mutations) vs. normal cells .

- Selective kinase inhibition : Screen kinase panels to identify off-target effects .

- ROS modulation assays : Measure reactive oxygen species (ROS) levels to assess oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.